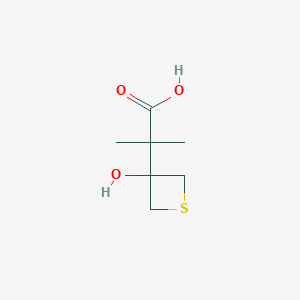
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid is a unique organic compound featuring a thietane ring, a four-membered sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid typically involves the formation of the thietane ring followed by functionalization. One common method is the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3-chloropropanoic acid with a thiol can yield the thietane ring, which can then be hydroxylated to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(3-Oxothietan-3-yl)-2-methylpropanoic acid.
Reduction: Formation of 2-(3-Hydroxythietan-3-yl)-2-methylpropanol.
Substitution: Formation of various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, affecting their function. The thietane ring can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxythiolan-3-yl)-2-methylpropanoic acid: Similar structure but with a five-membered ring.
2-(3-Hydroxythiophen-3-yl)-2-methylpropanoic acid: Contains a thiophene ring instead of a thietane ring.
Uniqueness
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid is unique due to its four-membered thietane ring, which imparts distinct chemical and physical properties. This ring strain can lead to unique reactivity patterns not observed in larger rings, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H12O3S |
|---|---|
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
2-(3-hydroxythietan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12O3S/c1-6(2,5(8)9)7(10)3-11-4-7/h10H,3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
YWGQLCOWNLMQKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)C1(CSC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


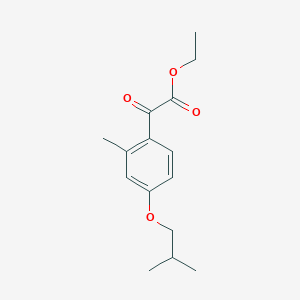
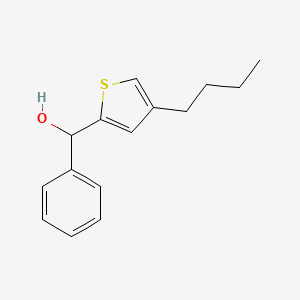

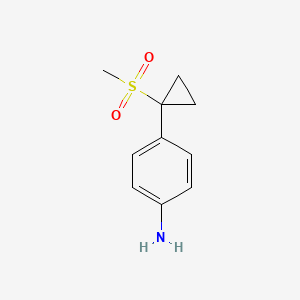
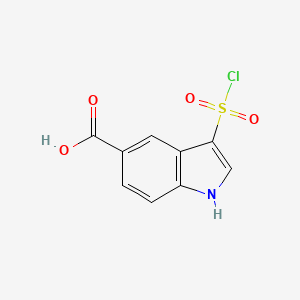
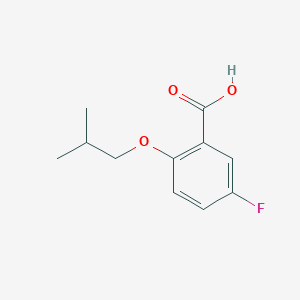
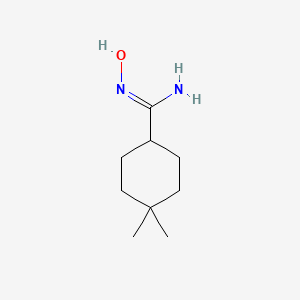
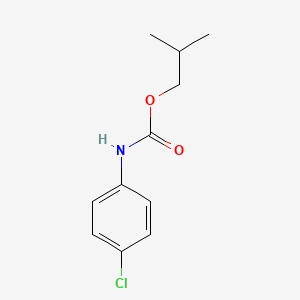

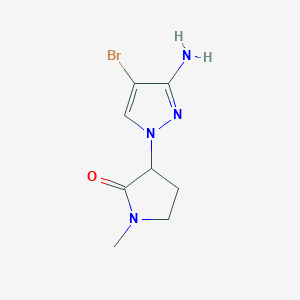
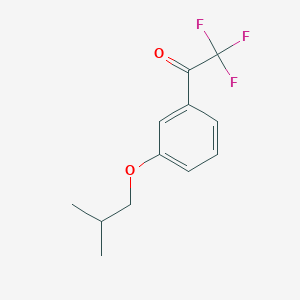
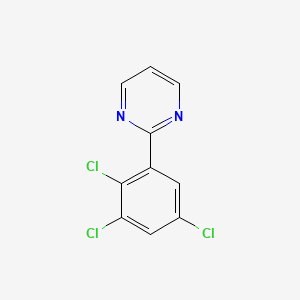

![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)
